![molecular formula C24H21NO5 B2628333 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one CAS No. 890631-80-8](/img/structure/B2628333.png)
3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of a related compound was characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate, was used to synthesize a related compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the product was separated, collected by suction filtration, washed with methanol and light petroleum, and recrystallized from diluted acetic acid or water to give compound (2) in 70% yield .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Bis-chromenone derivatives, including compounds related to 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one, have shown potential in anticancer research. They exhibit anti-proliferative activity against various human cancer cell lines. The structure-activity relationship (SAR) studies suggest that bis-chromone serves as a basic scaffold for designing anticancer agents, with specific functional groups enhancing their activity (Venkateswararao et al., 2014).
Antibacterial and Antioxidant Properties
Various derivatives of this compound have demonstrated significant antibacterial and antioxidant properties. These compounds have been synthesized and characterized, showing effectiveness against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. They exhibit both bacteriostatic and bactericidal activities (Behrami & Dobroshi, 2019).
Antimicrobial and Antimalarial Activity
Synthesized derivatives, including those similar to this compound, have been tested for their antimicrobial and antimalarial activities. These compounds have shown potential in these fields, suggesting their usefulness in developing new antimicrobial and antimalarial agents (Shah et al., 2016).
Wirkmechanismus
Target of Action
Coumarins have been found to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , and cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . They have also shown significant anticancer activity through diverse mechanisms of action .
Mode of Action
The mode of action of coumarins depends on their specific biological activity. For example, as anticancer agents, they may work through mechanisms such as inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Zukünftige Richtungen
Coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents . This suggests that “3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one” and similar compounds could have potential applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-20-9-8-16-17(18-12-15-6-2-3-7-21(15)29-24(18)28)13-22(27)30-23(16)19(20)14-25-10-4-1-5-11-25/h2-3,6-9,12-13,26H,1,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZXDAZFKPFMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

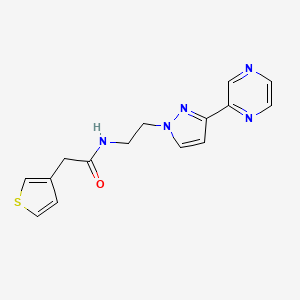
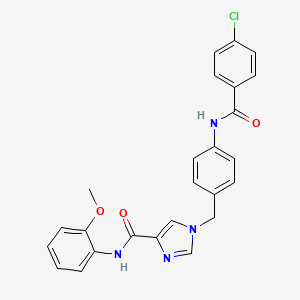
![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)

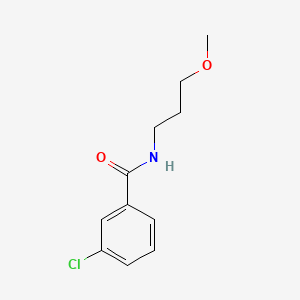

![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)

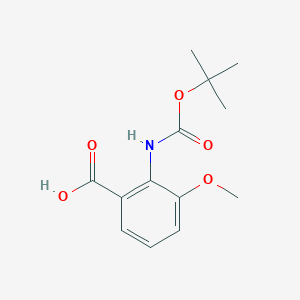
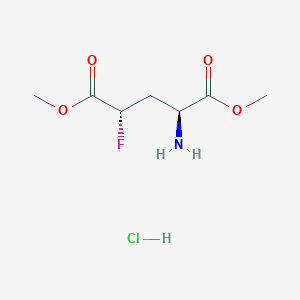
![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)
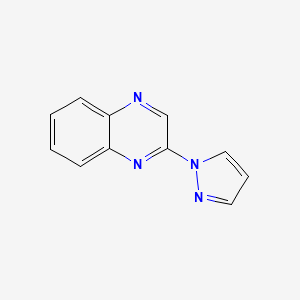
![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)